molecular formula C14H10O2S B352178 Benzo[de]thiochromen-3-yl acetate CAS No. 314033-12-0

Benzo[de]thiochromen-3-yl acetate

Cat. No.: B352178
CAS No.: 314033-12-0
M. Wt: 242.29g/mol
InChI Key: JFYVDTXNJUUMRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[de]thiochromen-3-yl acetate is a sulfur-containing heterocyclic compound characterized by a fused bicyclic structure incorporating a thiochromen ring system (a benzene ring fused with a thiopyran moiety) and an acetate ester functional group at the 3-position. Thiochromen derivatives are of interest in pharmaceutical and materials science due to their electron-rich aromatic systems and reactivity, which may enable applications in organic synthesis, optoelectronics, or medicinal chemistry .

Properties

CAS No.

314033-12-0

Molecular Formula

C14H10O2S

Molecular Weight

242.29g/mol

IUPAC Name

2-thiatricyclo[7.3.1.05,13]trideca-1(12),3,5,7,9(13),10-hexaen-4-yl acetate

InChI

InChI=1S/C14H10O2S/c1-9(15)16-12-8-17-13-7-3-5-10-4-2-6-11(12)14(10)13/h2-8H,1H3

InChI Key

JFYVDTXNJUUMRN-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CSC2=CC=CC3=C2C1=CC=C3

Canonical SMILES

CC(=O)OC1=CSC2=CC=CC3=C2C1=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key differences and similarities between Benzo[de]thiochromen-3-yl acetate and its analogs:

Compound Name CAS Number Core Structure Functional Groups Primary Applications Supplier/Manufacturer
This compound Not Available* Thiochromen fused with benzene Acetate ester at position 3 Research (hypothesized) Not Specified
Benzyl Acetate 140-11-4† Benzene ring Acetate ester linked to benzyl Fragrances, flavoring agents Various industrial suppliers
H-β-(3-Benzothienyl)-D-Ala-OH 111139-55-0 Benzothienyl group Modified D-alanine amino acid Laboratory chemicals, peptide synthesis Bachem AG
Key Observations:

Core Structure: this compound features a sulfur-containing thiochromen ring fused with benzene, distinguishing it from the simpler benzyl acetate (benzene + acetate) and the benzothienyl-alanine derivative (benzothienyl + amino acid). H-β-(3-Benzothienyl)-D-Ala-OH (CAS 111139-55-0) incorporates a benzothienyl group, a structural analog of thiochromen but lacking the fused bicyclic system. This compound is tailored for peptide research, reflecting the importance of sulfur-containing aromatic groups in modulating biological activity .

However, benzyl acetate is predominantly used in consumer products due to its volatility and pleasant odor, whereas the thiochromen derivative’s applications remain speculative, likely restricted to specialized research . H-β-(3-Benzothienyl)-D-Ala-OH’s amino acid functionalization highlights its role in peptide modification, a niche application compared to the broader industrial use of benzyl acetate .

Applications and Suppliers: Bachem AG, a supplier of H-β-(3-Benzothienyl)-D-Ala-OH, specializes in high-purity laboratory chemicals, indicating that sulfur-aromatic compounds like this compound may similarly cater to research-focused markets .

Research Findings and Data Gaps

Reactivity and Stability

  • Benzyl Acetate: Known for hydrolyzing to benzyl alcohol and acetic acid under acidic/basic conditions, a property critical in fragrance formulations .
  • For example, benzothienyl derivatives are used in optoelectronic materials due to their π-conjugated systems .

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